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Compound of Interest

Compound Name: BIIB091

Cat. No.: B10827741

An In-depth Technical Guide to the Discovery and Synthesis of BlIIB091

Introduction

BIIB091 is a potent, selective, and reversible small-molecule inhibitor of Bruton's tyrosine
kinase (BTK) developed by Biogen for the potential treatment of Multiple Sclerosis (MS).[1][2]
[3] As an orally administered therapy, BIIB091 represents a promising approach to modulate
the inflammatory processes that drive MS disease progression.[1][4] This document provides a
comprehensive technical overview of the discovery, mechanism of action, preclinical
characterization, and synthetic evolution of BIIB091, intended for researchers and
professionals in the field of drug development.

Discovery and Rationale

The discovery of BIIB091 was driven by the need for highly effective and safe therapies for MS.
[2] BTK is a critical signaling enzyme in B cells and myeloid cells, playing a non-redundant role
downstream of the B-cell receptor (BCR) and Fc receptors (FCR).[5][6] In MS, these immune
pathways are implicated in the autoimmune attack on the central nervous system.[1] The
therapeutic hypothesis is that inhibiting BTK can suppress B-cell activation, myeloid cell
functions, and subsequent neuroinflammation.[1][5]

The development program aimed to create a structurally distinct, reversible BTK inhibitor with
an optimal profile of high potency, exquisite selectivity against the human kinome, and
favorable drug-like properties suitable for clinical development.[2][7]

Chemical Structure of BIIB091
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The precise chemical structure of BIIB091 is proprietary, but its core is a
tetrahydrobenzoazepine fragment.[8]

Mechanism of Action

BIIB091 is an orthosteric, ATP-competitive inhibitor that binds reversibly to BTK.[2][9] Its
mechanism is unique in that it binds to the kinase in a "DFG-in" conformation and is designed
to sequester a key phosphorylation site, Tyrosine-551 (Tyr-551), into an inactive state.[2][9] By
forming a long-lived complex with BTK (t1/2 of over 40 minutes), BIIB091 effectively prevents
the autophosphorylation of Tyr-551 by upstream kinases, thereby blocking the entire
downstream signaling cascade.[5][6] This inhibition of BTK activity ultimately suppresses B-cell
proliferation and differentiation, antigen presentation to T cells, and pro-inflammatory functions
of myeloid cells.[5]
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Caption: BIIB091 inhibits BTK by preventing the phosphorylation of Tyr-551.
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Preclinical Data Summary

BIIB091 has demonstrated potent and selective inhibition of BTK in a range of preclinical
assays.[7][10]

ble 1- In Vi | Bindi fini

Assay Target |
. System | Cell Type IC50 / Kd Value Reference(s)
Endpoint
BTK Enzymatic -~ )
o Purified BTK Protein <0.5nM [10]
Activity
BTK Binding Affinity » )
Purified BTK Protein 0.07 nM [7]
(Kd)
BTK
] Human Whole Blood 9.0-24nM [51[7]
Autophosphorylation
PLCy2 Ramos Human B-Cell
_ _ 6.9 nM [7][10]
Phosphorylation Line
B-Cell Activation
Human Whole Blood 71 nM [71[10]
(CD69)
Basophil Activation
Human Whole Blood 82 nM [10]
(CD63)
FcyR-induced ROS ] )
] Primary Neutrophils 4.5 nM [71[10]
Production
FcyR-mediated TNFa
] Human Monocytes 1.3-8.0nM [10]
Secretion
B-Cell Activation (In Phase 1 Healthy
_ 55 nM [5][6]
Vivo) Volunteers

Table 2: Selectivity and Physicochemical Properties
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Parameter Value Description Reference(s)

High selectivity for
) o >500-fold vs. >400
inase Selectivi over other
K Selectivity . BTK th 11
kinases )
kinases.

Indicates favorable
log D (pH 7.4) 2.2 lipophilicity for oral [7]

absorption.

: . I Demonstrates good
Ligand Lipophilicity

o 7.6 balance of potency [7]
Efficiency (LLE) ] o
and lipophilicity.
Human Plasma Moderate plasma
o 18% o [7]
Protein Binding (Fu) protein binding.

Experimental Protocols

The following are representative protocols for key assays used in the characterization of
BIIB091, based on published methodologies.[5][10][11]

Protocol 1: BTK Enzymatic Activity Assay (Biochemical)

» Objective: To determine the direct inhibitory effect of BIIB091 on purified BTK enzyme
activity.

e Materials: Recombinant human BTK enzyme, ATP, biotinylated peptide substrate, kinase
buffer, 384-well plates, BIIB091 serial dilutions, and a detection system (e.g., HTRF or
AlphaScreen).

o Methodology:
1. Add 5 pL of serially diluted BIIB091 in kinase buffer to the wells of a 384-well plate.

2. Add 5 pL of recombinant BTK enzyme solution to each well and incubate for 15 minutes at
room temperature to allow compound binding.
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3. Initiate the kinase reaction by adding 10 pL of a solution containing ATP and the
biotinylated peptide substrate.

4. Incubate for 60 minutes at 30°C.
5. Stop the reaction by adding a stop buffer containing EDTA.

6. Add detection reagents (e.g., streptavidin-donor beads and phosphotyrosine-acceptor
beads).

7. Incubate in the dark for 60 minutes.
8. Read the plate on a compatible plate reader.

9. Calculate IC50 values by fitting the dose-response curve using non-linear regression.

Protocol 2: Whole Blood BTK Autophosphorylation
Assay (Cell-based)

o Objective: To measure BIIB091's potency in inhibiting BTK autophosphorylation in a
physiologically relevant matrix.

o Materials: Freshly drawn human whole blood (heparinized), BIIB091 serial dilutions, cell lysis
buffer with phosphatase inhibitors, BTK-specific capture antibody, anti-phosphotyrosine
detection antibody, and an ELISA or MSD plate-based detection system.

e Methodology:
1. Add 2 L of serially diluted BIIB091 to 200 uL of whole blood in a 96-well plate.
2. Incubate for 2 hours at 37°C.
3. Lyse the cells by adding lysis buffer and incubate on ice for 30 minutes.
4. Clarify the lysate by centrifugation.

5. Transfer the supernatant to a plate pre-coated with a BTK-specific capture antibody.
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6. Incubate for 2 hours to allow BTK to bind.
7. Wash the plate to remove unbound proteins.
8. Add a labeled anti-phosphotyrosine (pTyr-551) detection antibody and incubate for 1 hour.
9. Wash the plate and add substrate/read buffer.
10. Quantify the signal using a plate reader.

11. Calculate IC50 values from the dose-response curve.
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Caption: A typical workflow for the in vitro characterization of a BTK inhibitor.

Synthesis of BIIB091
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The chemical synthesis of BIIB091 is complex, with a key challenge being the efficient and
stereocontrolled construction of its substituted tetrahydrobenzoazepine core, which contains a
chiral benzylic amine.[8] The initial discovery synthesis was inefficient and not scalable for
clinical production.[4] Consequently, significant process chemistry efforts were undertaken to
develop more practical and robust synthetic routes.[3][12]

Two major improved routes were developed:

e The Ellman Route: This first-generation improved route utilizes a diastereoselective
reduction of an Ellman's sulfinimine derivative as the key step to establish the correct
stereochemistry of the chiral amine.[3] This approach successfully addressed the
inefficiencies of the initial chiral resolution method and was scaled up to produce hundreds of
kilograms of the key intermediate to supply material for toxicology studies and early-phase
clinical trials.[3]

o The ATA Biocatalysis Route: A second-generation route was developed with the goal of
further improving efficiency, cost-effectiveness, and environmental sustainability
("greenness").[12] This advanced route employs an amine transaminase (ATA) enzyme in a
key biocatalytic step to convert an N-Boc ketone precursor directly into the desired chiral
amine.[12] This method is highly selective and efficient, positioning it as a potential route for
late-stage clinical and commercial manufacturing.[12]
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Caption: Logical evolution of the synthetic routes for the BIIB091 core fragment.

Conclusion

BIIB091 is a highly potent and selective reversible BTK inhibitor discovered and developed as
a potential best-in-class oral therapy for Multiple Sclerosis.[4][7] Its distinct mechanism of
action, involving the sequestration of Tyr-551, translates into potent inhibition of key immune
cell functions.[2] Preclinical data demonstrate a favorable profile of potency, selectivity, and
drug-like properties.[7] Furthermore, significant chemical innovation has led to the development
of efficient and scalable synthetic routes, enabling its advancement into clinical trials.[3][4][12]
The comprehensive characterization of BIIB091 supports its continued investigation as a
promising new treatment option for patients with MS.[1][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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